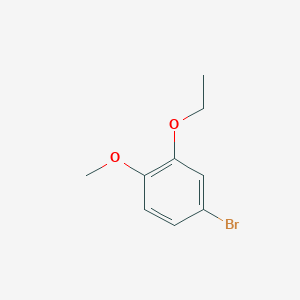

4-Bromo-2-ethoxy-1-methoxybenzene

Descripción general

Descripción

4-Bromo-2-ethoxy-1-methoxybenzene is a chemical compound with the molecular formula C9H11BrO2 . It has an average mass of 231.086 Da and a monoisotopic mass of 229.994232 Da .

Synthesis Analysis

The synthesis of 4-Bromo-2-ethoxy-1-methoxybenzene involves several steps. The hydroxyl group of the 2-methoxyphenol is first acetylated to lower the ability of electrophilic aromatic substitution on the 4-position, avoiding the formation of by-products. N-bromosuccinimide (NBS) is then used to selectively conjugate the bromine atom on the 3-position through bromination, followed by hydrolysis of the acetyl group under a basic condition and reacting with diiodoethane to furnish the ethoxy compound .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-ethoxy-1-methoxybenzene are complex and involve multiple steps. For instance, the compound can react with n-butyl lithium (n-BuLi) and trimethyl borate to form a boronic ester .Physical And Chemical Properties Analysis

4-Bromo-2-ethoxy-1-methoxybenzene has a density of 1.4±0.1 g/cm3, a boiling point of 252.1±20.0 °C at 760 mmHg, and a flash point of 100.6±17.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-2-ethoxy-1-methoxybenzene is a versatile compound in organic synthesis. It can undergo various reactions, including Suzuki coupling and Heck reactions , which are pivotal in constructing complex molecular architectures . This compound serves as a precursor for synthesizing aryl 1,3-diketones, which are valuable intermediates in the preparation of pharmaceuticals and fine chemicals.

Medicinal Chemistry

In medicinal chemistry, this brominated compound is used to synthesize molecules with potential therapeutic effects. Its ability to participate in nucleophilic substitution reactions makes it a valuable building block for creating new chemical entities that can be evaluated for biological activity .

Material Science

The applications of 4-Bromo-2-ethoxy-1-methoxybenzene in material science include the development of novel materials with specific optical or electronic properties. It can be used to introduce bromine atoms into polymers or small molecules, which can then be further functionalized to alter material characteristics .

Environmental Studies

In environmental studies, this compound’s reactivity and stability under various conditions can be studied to understand its behavior and impact on the environment. It can serve as a model compound for studying the fate of brominated organic compounds in natural settings .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods such as NMR , HPLC , LC-MS , and UPLC .

Biochemistry

In biochemistry, 4-Bromo-2-ethoxy-1-methoxybenzene can be utilized to study enzyme-catalyzed bromination reactions. It can also be used to investigate the metabolism of brominated compounds in biological systems and their potential effects on biochemical pathways .

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-2-ethoxy-1-methoxybenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction is a key pathway affected by this compound . This reaction involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a more stable carbocation, which can then react further by bonding to a nucleophile to give a substitution or addition product .

Result of Action

The molecular and cellular effects of 4-Bromo-2-ethoxy-1-methoxybenzene’s action primarily involve the modification of the benzene ring structure . This can lead to the formation of new compounds with different properties and biological activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Bromo-2-ethoxy-1-methoxybenzene. For instance, the rate of electrophilic aromatic substitution reactions can be affected by the concentration of the electrophile and the temperature of the reaction environment .

Propiedades

IUPAC Name |

4-bromo-2-ethoxy-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHVUIQBSPEWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617906 | |

| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52849-52-2 | |

| Record name | 4-Bromo-2-ethoxy-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

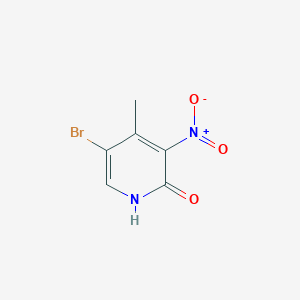

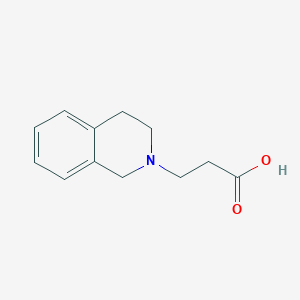

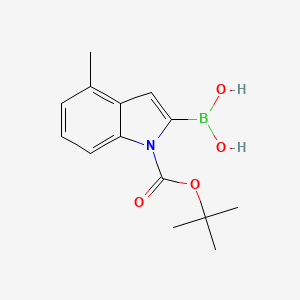

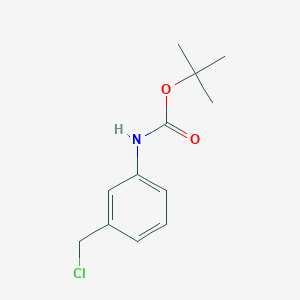

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)